Product packaging for 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole(Cat. No.:CAS No. 16851-83-5)

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole

Cat. No.: B097925
CAS No.: 16851-83-5
M. Wt: 241.69 g/mol
InChI Key: ACNNPPGRQRFTSO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole (CAS 942110-92-5) is a specialized sulfonylation reagent used primarily in synthetic organic chemistry and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly valuable for introducing the 4-chlorophenylsulfonyl (tosyl) group into target molecules, a common motif in the development of pharmacologically active compounds. Its primary research value lies in its application as a building block for the synthesis of more complex chemical entities. Researchers utilize this reagent in the development of potential enzyme inhibitors, as the sulfonamide functional group is a key pharmacophore found in many drugs targeting a wide range of diseases. According to a study on sulfonyl-containing compounds, such structures are frequently explored for their biological activities, including antimicrobial and anticancer properties (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910497/). The mechanism of action for this compound in research contexts is functional group transfer; it acts as an electrophilic sulfonyl source in reactions with nucleophiles, facilitating the construction of sulfonamides or sulfonate esters under controlled conditions. It is strictly for use in laboratory research to investigate chemical reactions, develop novel synthetic methodologies, and create compound libraries for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2S B097925 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole CAS No. 16851-83-5

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNPPGRQRFTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351664
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16851-83-5
Record name 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16851-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The sulfonyl group significantly influences molecular weight, polarity, and intermolecular interactions compared to non-sulfonylated pyrroles. Key analogs include:

Compound Name Molecular Weight Melting Point (°C) Key Substituents Reference
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole 241.68 (calc.) Not reported 4-ClPh-SO₂
1-Tosyl-1H-pyrrole (1a) 221.28 99–100 4-MePh-SO₂
1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrole (1b) 237.28 106–108 4-MeOPh-SO₂
1-(4-Chlorophenyl)-1H-pyrrole 177.63 88–91 4-ClPh
1-(4-Methoxyphenyl)-1H-pyrrole (2) 173.20 Not reported 4-MeOPh

Key Observations :

  • Sulfonyl vs. Phenyl Groups: Sulfonylation increases molecular weight by ~60–70 g/mol compared to non-sulfonylated analogs (e.g., 1-(4-chlorophenyl)-1H-pyrrole) .
  • Melting Points: Sulfonyl derivatives generally exhibit higher melting points (e.g., 1a: 99–100°C) than non-sulfonylated analogs (e.g., 1-(4-chlorophenyl)-1H-pyrrole: 88–91°C), likely due to enhanced dipole-dipole interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce solubility, while electron-donating groups (e.g., OMe) may increase it .

Key Observations :

  • Microwave Synthesis : Improved efficiency for sulfonyl derivatives (e.g., 1a–1c) compared to traditional methods .
  • Catalytic Methods : Transition-metal catalysts (e.g., Ni) enable selective arylations but with moderate yields (35–73%) .

Spectral and Analytical Data

NMR and IR Characteristics :

  • This compound : Expected IR peaks for sulfonyl groups (S=O stretching ~1396 cm⁻¹) and aromatic C-Cl bonds (~830 cm⁻¹), similar to 1-tosyl-1H-pyrrole .
  • 1-Tosyl-1H-pyrrole (1a) : Distinct ¹H NMR signals at δ 7.31–7.28 (aromatic protons) and δ 3.99 (SO₂-linked CH₂) .
  • 1-(4-Chlorophenyl)-1H-pyrrole : ¹H NMR shows pyrrolic protons at δ 6.35–6.22 and aromatic protons at δ 7.31–7.15 .

Mass Spectrometry :

  • Sulfonyl derivatives (e.g., 1a: HRMS m/z 221.28) exhibit higher molecular ion peaks than non-sulfonylated analogs (e.g., 1-(4-chlorophenyl)-1H-pyrrole: m/z 177.63) .

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both pyrrole and sulfone functional groups in its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C10H8ClO2S\text{C}_{10}\text{H}_{8}\text{ClO}_{2}\text{S}

Key Features:

  • Pyrrole Ring: Contributes to the compound's ability to interact with biological molecules.
  • Chlorophenyl Group: Enhances lipophilicity and may influence binding affinity.
  • Sulfone Group: Potentially involved in interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity:
    • Studies have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound demonstrated moderate to strong activity, which is particularly relevant for developing new antibiotics .
  • Enzyme Inhibition:
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, certain derivatives exhibited strong AChE inhibition, making them potential candidates for treating conditions like Alzheimer's disease .
  • Analgesic Properties:
    • Preliminary studies suggest that this compound may possess analgesic properties, indicating its potential utility in pain management therapies.
  • Anticancer Activity:
    • Some derivatives of this compound have shown promise in cancer chemotherapy, although specific mechanisms and efficacy require further investigation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong inhibition
Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreaseStrong inhibition
AnalgesicN/APotential analgesic effect
AnticancerVarious cancer cell linesPromising anticancer activity

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition: The sulfone group may form covalent bonds with enzyme active sites, leading to decreased enzyme activity.
  • Analgesic Mechanism: May involve modulation of pain pathways through receptor interactions.

Future Directions

Further research is needed to explore:

  • Structure-Activity Relationships (SAR): Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models.
  • Clinical Trials: Investigating potential therapeutic applications in humans.

Q & A

Q. What are the key synthetic routes for preparing 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of the pyrrole ring using 4-chlorobenzenesulfonyl chloride under basic conditions. Critical parameters include:
  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity and prevent decomposition.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride.
  • Catalyst : Use of triethylamine (Et₃N) or pyridine to neutralize HCl byproducts and drive the reaction forward.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for high-purity yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
TechniqueKey MarkersReference
¹H/¹³C NMR - Pyrrole ring protons (δ 6.5–7.2 ppm, multiplet).
- Sulfonyl-attached aromatic protons (δ 7.6–8.1 ppm, doublet).
- Chlorophenyl carbons (C-Cl at ~125–135 ppm).
IR - S=O stretch (1150–1300 cm⁻¹).
- C-Cl stretch (550–750 cm⁻¹).
Mass Spectrometry Molecular ion peak at m/z 255.6 (C₁₀H₈ClNO₂S⁺) and fragmentation patterns confirming sulfonyl group loss.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrrole derivatives containing sulfonyl groups, and what experimental controls are essential?

  • Methodological Answer : Contradictions in bioactivity data often arise from variations in assay conditions or impurities. To address this:
  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Purity Verification : Employ HPLC (>98% purity) and elemental analysis to confirm compound integrity.
  • SAR Studies : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate pharmacophores. For example, replacing the sulfonyl group with a carbonyl reduces electrophilicity, altering target binding .

Q. What strategies are recommended for optimizing multi-step synthesis of this compound derivatives to minimize side reactions?

  • Methodological Answer : Multi-step synthesis (e.g., introducing additional substituents on the pyrrole ring) requires:
  • Stepwise Monitoring : Use TLC or LC-MS after each step to detect intermediates.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole with tert-butoxycarbonyl (Boc) groups) during sulfonylation.
  • Optimized Workup : For Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura), degas solvents and use inert atmospheres to prevent catalyst poisoning. Post-reaction, filter through Celite® to remove Pd residues .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Solubility variations (e.g., in DMSO vs. ethanol) may stem from crystallinity differences or hydration states. To reconcile
  • Crystallographic Analysis : Perform X-ray diffraction to identify polymorphic forms affecting solubility.
  • Dynamic Light Scattering (DLS) : Measure particle size in suspension to assess aggregation.
  • Temperature Gradients : Test solubility at 25°C vs. 37°C to mimic physiological conditions. For example, solubility in DMSO increases from 10 mM at 25°C to 15 mM at 37°C .

Structural and Functional Insights

Q. What computational methods are most reliable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electrophilic sites:
  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
  • Transition State Analysis : Predict activation energies for SN2 mechanisms at the chlorophenyl moiety.
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with NaN₃) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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